molecular formula C11H16N2O3S B14832863 N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide

Katalognummer: B14832863
Molekulargewicht: 256.32 g/mol
InChI-Schlüssel: LXHDGEWZRTYNJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C11H16N2O3S

Molekulargewicht

256.32 g/mol

IUPAC-Name

N-(3-cyclopropyloxy-2-ethylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-9-11(16-8-4-5-8)10(6-7-12-9)13-17(2,14)15/h6-8H,3-5H2,1-2H3,(H,12,13)

InChI-Schlüssel

LXHDGEWZRTYNJL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.